molecular formula C9H7NO2 B076983 4-Cyanophenyl acetate CAS No. 13031-41-9

4-Cyanophenyl acetate

Cat. No.: B076983
CAS No.: 13031-41-9
M. Wt: 161.16 g/mol
InChI Key: CJGXWABHYYJNJH-UHFFFAOYSA-N
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Description

4-Cyanophenyl acetate, also known as 4-acetoxybenzonitrile, is an organic compound with the molecular formula C9H7NO2. It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further substituted with an acetate group (-OCOCH3). This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyanophenyl acetate can be synthesized through several methods. One common approach involves the acetylation of 4-cyanophenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group in this compound can be hydrolyzed to yield 4-cyanophenol and acetic acid. This reaction typically occurs under acidic or basic conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as a solvent.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.

    Reduction: Reducing agents like lithium aluminum hydride, anhydrous conditions.

Major Products Formed

    Hydrolysis: 4-Cyanophenol and acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 4-Aminophenyl acetate.

Scientific Research Applications

4-Cyanophenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-cyanophenyl acetate primarily involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo hydrolysis, while the cyano group can participate in nucleophilic substitution and reduction reactions. These reactions are facilitated by the electronic properties of the phenyl ring and the substituents attached to it .

Comparison with Similar Compounds

Similar Compounds

    4-Cyanophenol: Similar structure but lacks the acetate group. It is more reactive towards nucleophiles due to the presence of the hydroxyl group.

    4-Aminophenyl acetate: Similar structure but with an amine group instead of a cyano group. It exhibits different reactivity, particularly in reduction and substitution reactions.

    4-Fluorophenyl acetate: Similar structure but with a fluorine atom instead of a cyano group.

Uniqueness

4-Cyanophenyl acetate is unique due to the presence of both the cyano and acetate groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions .

Properties

IUPAC Name

(4-cyanophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGXWABHYYJNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027741
Record name Benzonitrile, 4-(acetyloxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13031-41-9
Record name 4-(Acetyloxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13031-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Cyanophenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-(acetyloxy)-
Source EPA Chemicals under the TSCA
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Record name Benzonitrile, 4-(acetyloxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyanophenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.616
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Record name P-CYANOPHENYL ACETATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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